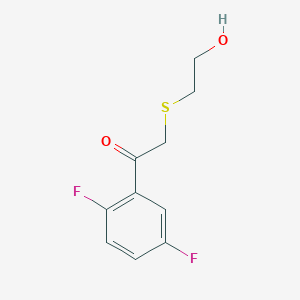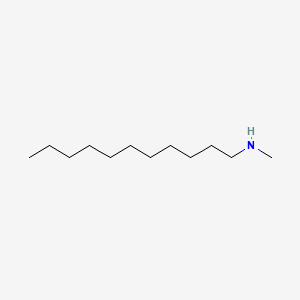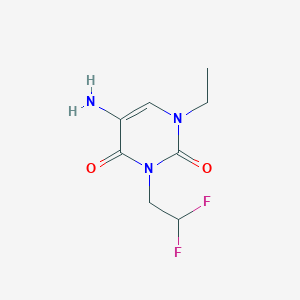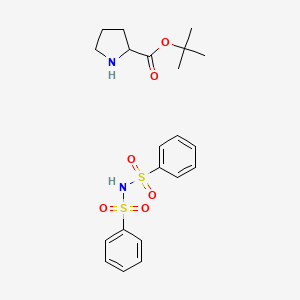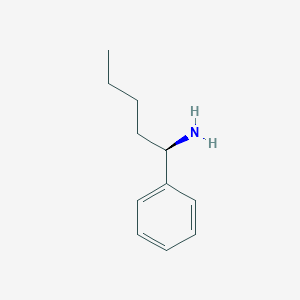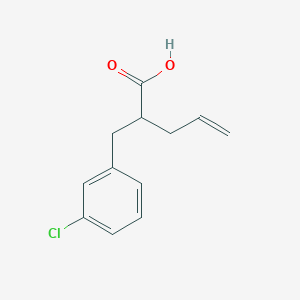
2-(3-Chlorobenzyl)pent-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chlorobenzyl)pent-4-enoic acid is an organic compound with the molecular formula C12H13ClO2. It is characterized by the presence of a chlorobenzyl group attached to a pentenoic acid backbone. This compound is a white to light yellow solid and is soluble in organic solvents such as ethanol and ether .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorobenzyl)pent-4-enoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 3-chlorobenzyl chloride and pent-4-enoic acid.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-chlorobenzyl chloride is reacted with pent-4-enoic acid under reflux conditions in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(3-Chlorobenzyl)pent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond in the pentenoic acid moiety to a single bond, forming saturated derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions using palladium on carbon as a catalyst are typical.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated derivatives.
Substitution: Formation of various substituted benzyl derivatives.
科学研究应用
2-(3-Chlorobenzyl)pent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Chlorobenzyl)pent-4-enoic acid involves its interaction with specific molecular targets. The chlorobenzyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pentenoic acid moiety can undergo metabolic transformations, contributing to the compound’s overall biological activity .
相似化合物的比较
Similar Compounds
Pent-4-enoic acid: A simpler analog without the chlorobenzyl group.
2-Hydroxybut-3-enoic acid: Contains a hydroxyl group instead of a chlorobenzyl group.
4-Methyl-pent-2-enoic acid: A methyl-substituted analog
Uniqueness
2-(3-Chlorobenzyl)pent-4-enoic acid is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications .
属性
分子式 |
C12H13ClO2 |
|---|---|
分子量 |
224.68 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methyl]pent-4-enoic acid |
InChI |
InChI=1S/C12H13ClO2/c1-2-4-10(12(14)15)7-9-5-3-6-11(13)8-9/h2-3,5-6,8,10H,1,4,7H2,(H,14,15) |
InChI 键 |
NGWJYFQFVIWLPS-UHFFFAOYSA-N |
规范 SMILES |
C=CCC(CC1=CC(=CC=C1)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


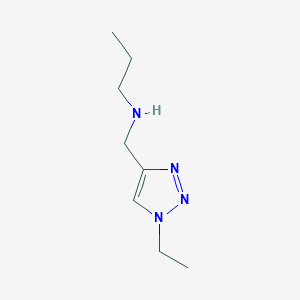
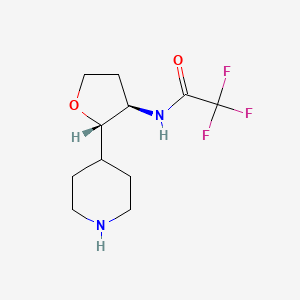
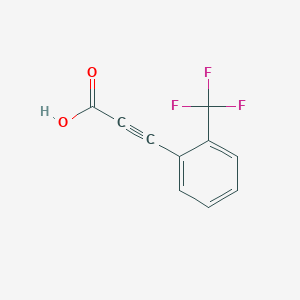
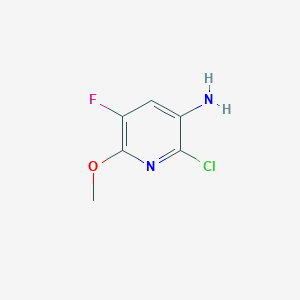
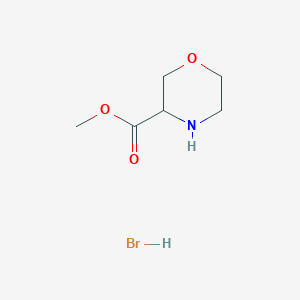
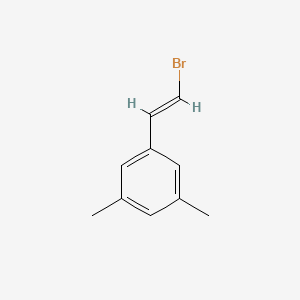
![N-[[4-methoxy-2-(trifluoromethyl)phenyl]methyl]-1-propanoylpiperidine-4-carboxamide](/img/structure/B13646275.png)
![1H-Indole-3-carboxylic acid [5-amino-4-(1H-benzoimidazol-2-yl)-3-oxo-2,3-dihydro-pyrrol-1-yl]-amide](/img/structure/B13646283.png)
![4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-amine](/img/structure/B13646291.png)
